molecular formula C6H12N2O3 B13974712 4-Methylpiperazine-1-carboperoxoic acid CAS No. 865061-51-4

4-Methylpiperazine-1-carboperoxoic acid

Katalognummer: B13974712
CAS-Nummer: 865061-51-4
Molekulargewicht: 160.17 g/mol
InChI-Schlüssel: FZEDEUMLMRLVSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methylpiperazine-1-carboperoxoic acid is an organic compound belonging to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a carboperoxoic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylpiperazine-1-carboperoxoic acid typically involves the reaction of 4-methylpiperazine with a suitable peroxoic acid. One common method is the oxidation of 4-methylpiperazine using hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of advanced purification techniques such as crystallization and chromatography further enhances the quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methylpiperazine-1-carboperoxoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state products.

    Reduction: It can be reduced to form 4-methylpiperazine and other derivatives.

    Substitution: The carboperoxoic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and other substituents.

Major Products Formed

    Oxidation: Higher oxidation state products such as 4-methylpiperazine-1-carboxylic acid.

    Reduction: 4-Methylpiperazine and its derivatives.

    Substitution: Various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Methylpiperazine-1-carboperoxoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-Methylpiperazine-1-carboperoxoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Oxidative Stress: Inducing oxidative stress in cells, leading to cell damage and apoptosis.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in cellular processes.

    Signal Transduction: Modulating signal transduction pathways, affecting cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methylpiperazine-1-carbodithioic acid: Similar structure but contains a dithioic acid group instead of a carboperoxoic acid group.

    4-Methylpiperazine-1-carboxylic acid: Contains a carboxylic acid group instead of a carboperoxoic acid group.

    4-Methylpiperazine-1-carbonyl chloride: Contains a carbonyl chloride group instead of a carboperoxoic acid group.

Uniqueness

4-Methylpiperazine-1-carboperoxoic acid is unique due to its carboperoxoic acid group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Eigenschaften

CAS-Nummer

865061-51-4

Molekularformel

C6H12N2O3

Molekulargewicht

160.17 g/mol

IUPAC-Name

4-methylpiperazine-1-carboperoxoic acid

InChI

InChI=1S/C6H12N2O3/c1-7-2-4-8(5-3-7)6(9)11-10/h10H,2-5H2,1H3

InChI-Schlüssel

FZEDEUMLMRLVSO-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)C(=O)OO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.